molecular formula C6H3N3O2S B3393906 [1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid CAS No. 577771-09-6

[1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid

Cat. No.: B3393906
CAS No.: 577771-09-6
M. Wt: 181.17 g/mol
InChI Key: YFRBFGUUUDQBMZ-UHFFFAOYSA-N
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Description

[1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid is a heterocyclic compound with the molecular formula C6H3N3O2S. This compound is characterized by a fused ring system that includes a thiadiazole ring and a pyridine ring.

Preparation Methods

The synthesis of [1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazonoyl halide with a pyridine derivative in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity .

Chemical Reactions Analysis

[1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyridine or thiadiazole rings are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of [1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid varies depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity . In medicinal applications, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

[1,2,3]Thiadiazolo[5,4-b]pyridine-6-carboxylic acid can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific fused ring structure, which imparts distinct chemical and biological properties compared to other heterocyclic compounds.

Properties

IUPAC Name

thiadiazolo[5,4-b]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2S/c10-6(11)3-1-4-5(7-2-3)12-9-8-4/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRBFGUUUDQBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=NS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The ester (ii) (0.94 g) was hydrolysed with aqueous sodium hydroxide in tetrahydrofuran to afford a solid (0.84 g).
Name
ester
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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